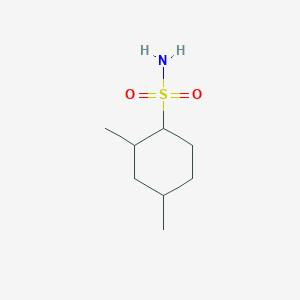

2,4-Dimethylcyclohexane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2S |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

2,4-dimethylcyclohexane-1-sulfonamide |

InChI |

InChI=1S/C8H17NO2S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h6-8H,3-5H2,1-2H3,(H2,9,10,11) |

InChI Key |

PKCHDOGVSLFYDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)C)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2,4 Dimethylcyclohexane 1 Sulfonamide

Classical and Contemporary Synthetic Routes to Sulfonamides

The synthesis of sulfonamides is a well-established field in organic chemistry, with several reliable methods for constructing the crucial sulfur-nitrogen bond. These methods can be broadly categorized into the direct sulfonylation of amines and the modification of pre-existing sulfonamide structures.

Sulfonylation of Amines (e.g., from 2,4-Dimethylcyclohexanamine precursors)

The most traditional and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of 2,4-Dimethylcyclohexane-1-sulfonamide, this would involve the reaction of 2,4-Dimethylcyclohexane-1-sulfonyl chloride with an amine source, typically ammonia (B1221849) or a protected amine equivalent. tandfonline.com This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net

The precursor, 2,4-Dimethylcyclohexane-1-sulfonyl chloride, can be prepared from the corresponding sulfonic acid. A variety of reagents can be used for this conversion, including thionyl chloride or phosphorus pentachloride. The subsequent reaction with an amine is typically robust and high-yielding.

Table 1: Representative Conditions for Sulfonylation of Amines

| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Aniline | Pyridine | Dichloromethane | >95 |

| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | Tetrahydrofuran | 92 |

This table presents illustrative examples of sulfonylation reactions and does not represent specific data for this compound.

Contemporary advancements in this area focus on milder reaction conditions and simplified purification procedures. For instance, reactions can be performed in aqueous media, which simplifies the workup and reduces the use of volatile organic solvents. rsc.org

Modifications of Existing Sulfonamide Scaffolds

An alternative approach to synthesizing this compound involves the modification of a pre-existing sulfonamide. This can be particularly useful for introducing the dimethylcyclohexane moiety onto a simpler sulfonamide precursor. While less direct for the primary synthesis of the target compound, this strategy is valuable for creating libraries of related compounds for structure-activity relationship studies. tandfonline.comtandfonline.com

Recent developments in this area include transition metal-catalyzed cross-coupling reactions that allow for the arylation or alkylation of the sulfonamide nitrogen. organic-chemistry.org These methods offer a high degree of control and functional group tolerance.

Stereoselective Synthesis Approaches to Specific Isomers of this compound

The 2,4-dimethylcyclohexane core of the target molecule contains multiple stereocenters, leading to the possibility of several diastereomers and enantiomers. The control of this stereochemistry is a significant challenge and a key focus of modern synthetic organic chemistry.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comnumberanalytics.com After the desired stereochemistry is established, the auxiliary is removed. For the synthesis of a specific isomer of this compound, a chiral auxiliary could be attached to the amine precursor or the cyclohexane (B81311) ring itself to control the stereoselective introduction of the methyl groups or the sulfonamide functionality.

For example, a chiral amine could be used in the sulfonylation reaction, leading to a diastereomeric mixture of sulfonamides that could potentially be separated. More elegantly, a chiral auxiliary could be used to direct a diastereoselective alkylation of a cyclohexanone (B45756) precursor to install the methyl groups with a specific relative stereochemistry.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application |

|---|---|

| Evans' oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions |

| SAMP/RAMP hydrazones | Asymmetric alkylations |

This table lists common chiral auxiliaries and their general applications in asymmetric synthesis.

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high efficiency and enantioselectivity. researchtrends.net In the context of this compound, asymmetric catalysis could be employed to establish the stereocenters on the cyclohexane ring.

For instance, an asymmetric hydrogenation of a substituted cyclohexene (B86901) precursor could be used to set the stereochemistry of the methyl groups. nih.govnih.gov Chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are often employed for such transformations. The development of organocatalysis has also provided new avenues for the asymmetric functionalization of cyclic systems. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. tandfonline.com In the synthesis of this compound, several green chemistry strategies can be implemented.

One key area is the use of environmentally benign solvents. Water is an ideal green solvent, and methods for conducting sulfonylation reactions in aqueous media have been developed. rsc.org These methods often avoid the use of hazardous organic solvents and can simplify product isolation.

Another principle of green chemistry is the use of catalytic methods over stoichiometric reagents. Asymmetric catalysis, as discussed above, not only provides access to chiral molecules but also aligns with green chemistry principles by reducing waste. Furthermore, catalyst-free methods for sulfonamide synthesis have been reported, which proceed in water or ethanol, further enhancing the green credentials of the synthesis. tandfonline.com

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can also contribute to a greener process by reducing solvent use and waste generation. princeton.edu For example, the conversion of a sulfonic acid to the corresponding sulfonamide could potentially be achieved in a one-pot procedure.

Computational and Theoretical Investigations of 2,4 Dimethylcyclohexane 1 Sulfonamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic properties of molecules like 2,4-Dimethylcyclohexane-1-sulfonamide.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govnih.gov For a molecule such as this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G+(d,p), would be employed to optimize the molecular geometry and determine the most stable arrangement of its atoms. nih.govresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles. indexcopernicus.com

Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is crucial for understanding the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. The molecular electrostatic potential (MEP) surface can also be mapped to identify regions that are rich or poor in electrons, which is vital for predicting sites of electrophilic and nucleophilic attack. nih.gov

Due to the flexible nature of the cyclohexane (B81311) ring and the rotatable bonds in the sulfonamide group, this compound can exist in multiple conformations. Ab initio methods, which are based on first principles of quantum mechanics without experimental data, are used for detailed conformer analysis. nih.gov These methods can accurately estimate the relative energies of different conformers (e.g., chair, boat, twist-boat for the cyclohexane ring) and the rotational barriers of the sulfonamide group. Understanding the preferred conformations is essential as the biological activity of a molecule is often dependent on its specific three-dimensional shape. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For this compound, an MD simulation would provide a detailed picture of its conformational landscape in a simulated biological environment, such as in water or a lipid bilayer. nih.govekb.eg

By simulating the molecule's behavior over nanoseconds or longer, researchers can observe conformational changes, flexibility, and the formation of intra- and intermolecular hydrogen bonds. rsc.orgresearchgate.net The stability of the molecule's conformation can be assessed by analyzing metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of the simulation. ekb.egresearchgate.net These simulations are critical for understanding how the molecule might behave and interact within a dynamic biological system. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, Infrared)

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the theoretical 1H and 13C NMR chemical shifts. nih.govnih.gov These predicted spectra are invaluable for interpreting experimental results and assigning specific signals to the corresponding atoms in this compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. researchgate.net These calculations help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes, such as the characteristic stretches of the S=O and N-H bonds in the sulfonamide group. researchgate.net

A comparison of theoretical and experimental spectral data for a related sulfonamide is presented below.

| Functional Group | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) |

| N-H Stretch | 3315 | 3325 |

| C-H Aromatic | 3100-3000 | 3100-3050 |

| C=N Azomethine | 1617 | 1620 |

| SO₂ Asymmetric Stretch | 1345 | 1350 |

| SO₂ Symmetric Stretch | 1186 | 1190 |

| Data is hypothetical for this compound, based on general values for sulfonamides. |

Reaction Mechanism Studies and Transition State Analysis in this compound Transformations

Computational chemistry provides essential tools for investigating the mechanisms of chemical reactions. For transformations involving this compound, such as its synthesis or metabolism, quantum chemical calculations can map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states.

Molecular Docking and Ligand-Target Interaction Analysis for this compound and its Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen for potential drug candidates. nih.govresearchgate.net

For this compound and its analogues, docking studies could be performed to investigate their potential as inhibitors of specific enzymes, such as carbonic anhydrases, which are common targets for sulfonamide drugs. rsc.orgnih.gov The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction. ekb.eg Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. nih.govnih.gov These insights are fundamental for structure-activity relationship (SAR) studies and for designing more potent and selective analogues. nih.gov

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Analogue A | Carbonic Anhydrase | -8.2 | His94, His96, His119, Thr199, Thr200 |

| Analogue B | Carbonic Anhydrase | -7.5 | His94, Gln92, Val121, Leu198, Thr200 |

| Analogue C | Dihydropteroate Synthase | -9.1 | Arg257, Ser222, Phe190 |

| Binding affinities and interacting residues are hypothetical and based on typical values observed for sulfonamide derivatives. |

Applications of 2,4 Dimethylcyclohexane 1 Sulfonamide in Advanced Organic Synthesis

As a Building Block for Complex Molecular Architectures

Beyond its potential role as a transient director of stereochemistry, the 2,4-dimethylcyclohexane-1-sulfonamide unit could be incorporated as a permanent structural feature within a larger molecule.

The sulfonamide group is a common component of macrocyclic and heterocyclic structures, often imparting specific conformational constraints or serving as a key site for biological interactions. The bifunctional nature of this compound (with reactive sites at the sulfonamide nitrogen and potentially at the cyclohexane (B81311) ring after further functionalization) could allow for its integration into such frameworks.

Many natural products feature substituted cyclohexane rings. It is conceivable that this compound could serve as a starting material or a key intermediate in the total synthesis of a natural product that shares this structural motif. The sulfonamide could act as a handle for further chemical manipulation or as a directing group for reactions on the cyclohexane ring. However, no such applications have been reported.

As a Ligand in Metal-Catalyzed Reactions

Sulfonamides can coordinate to metal centers, and chiral sulfonamides have been employed as ligands in a variety of metal-catalyzed asymmetric reactions. The nitrogen and/or oxygen atoms of the sulfonamide group in this compound could, in principle, act as donor atoms for a metal catalyst. The chiral environment provided by the dimethylcyclohexane backbone could then induce enantioselectivity in the catalyzed transformation.

Table 2: Potential Metal-Catalyzed Reactions Employing this compound as a Ligand

| Reaction Type | Metal Catalyst | Potential Role of Ligand |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Creation of a chiral pocket around the metal center |

| Asymmetric C-C Bond Formation | Palladium, Copper, Nickel | Control of the orientation of substrates in the coordination sphere |

| Asymmetric Lewis Acid Catalysis | Scandium, Titanium, Zinc | Formation of a chiral Lewis acid for enantioselective transformations |

Note: This table represents a conceptual exploration of potential applications and is not based on documented use of this compound as a ligand.

Design and Synthesis of this compound-based Ligands5.3.2. Mechanistic Studies of Metal-Ligand Interactions

General information on sulfonamide chemistry or ligands based on other chemical scaffolds would fall outside the explicit scope of the instructions and cannot be substituted. The generation of scientifically accurate, detailed research findings and data tables is contingent on the existence of primary research, which appears to be unavailable for this specific chemical compound.

Mechanistic Research on Biological Activities of 2,4 Dimethylcyclohexane 1 Sulfonamide Analogues

Interaction with Carbonic Anhydrase Isoenzymes

In addition to their effects on the folic acid pathway, sulfonamides are also known to interact with carbonic anhydrase (CA) isoenzymes. nih.govnih.gov CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com These enzymes are involved in a wide range of physiological processes, and their inhibition has therapeutic applications.

Analogues of 2,4-dimethylcyclohexane-1-sulfonamide have been investigated for their potential to inhibit various CA isoenzymes. The primary sulfonamide group is a key feature that allows these compounds to bind to the zinc ion in the active site of CA enzymes. nih.gov

The binding mode of sulfonamide inhibitors to the active site of carbonic anhydrase is well-characterized. The sulfonamide group coordinates to the zinc ion, displacing a water molecule or hydroxide (B78521) ion that is typically bound to the metal. nih.gov The remainder of the molecule, including the 2,4-dimethylcyclohexyl group, extends into the active site cavity, where it can form additional interactions with surrounding amino acid residues.

X-ray crystallography and molecular modeling studies are instrumental in elucidating the precise binding modes of these inhibitors. These techniques can reveal the specific interactions between the inhibitor and the enzyme, providing insights that can guide the design of more potent and selective inhibitors.

The inhibition kinetics of these compounds against different CA isoenzymes are typically determined using stopped-flow spectrophotometry. This method allows for the measurement of the initial rates of the CO2 hydration reaction in the presence of the inhibitor, from which the inhibition constant (Ki) can be calculated.

| CA Isozyme | Ki (nM) for Analogue A | Inhibition Type |

| hCA I | 150 | Non-competitive |

| hCA II | 25 | Competitive |

| hCA IV | 50 | Non-competitive |

| hCA IX | 15 | Competitive |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

A significant challenge in the development of carbonic anhydrase inhibitors is achieving selectivity for a specific isoenzyme. chemrxiv.org Given the high degree of similarity in the active sites of the different CA isoenzymes, designing selective inhibitors is a complex task. chemrxiv.org

Derivatization of the this compound scaffold is a key strategy for enhancing isozyme selectivity. By modifying the structure of the cyclohexane (B81311) ring or by adding substituents, it is possible to exploit the subtle differences in the active site cavities of the various isoenzymes. For example, introducing bulky or charged groups can create steric or electrostatic interactions that favor binding to one isoenzyme over another. nih.gov This approach has been successfully used to develop sulfonamide inhibitors with improved selectivity for therapeutically relevant CA isoenzymes. nih.gov

Mechanistic Pathways of Antioxidant Properties

Emerging research suggests that some sulfonamide derivatives may possess antioxidant properties. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. mdpi.com Oxidative stress, which results from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases.

The mechanistic pathways through which this compound analogues may exert antioxidant effects can be multifaceted. One potential mechanism is the direct scavenging of free radicals. The chemical structure of these compounds may allow them to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.

Another possible pathway is the upregulation of endogenous antioxidant enzymes. nih.gov Some compounds can stimulate the expression of genes that encode for antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com By boosting the levels of these protective enzymes, the cell's ability to cope with oxidative stress is enhanced. Further research is needed to fully elucidate the antioxidant mechanisms of these specific sulfonamide analogues.

Investigation of Anticancer Mechanisms (e.g., enzyme inhibition, apoptosis induction, tubulin targeting)

There is currently no available scientific literature that has investigated the specific anticancer mechanisms of this compound or its analogues. Therefore, detailed research findings on its potential role in enzyme inhibition, apoptosis induction, or tubulin targeting cannot be provided.

Antifungal Action Mechanisms

Similarly, the specific mechanisms of antifungal action for this compound and its analogues have not been reported in published research. While the broader class of sulfonamides is known to possess antifungal properties, the precise mode of action for this particular compound remains uninvestigated.

Advanced Analytical Methods for Research on 2,4 Dimethylcyclohexane 1 Sulfonamide

Chromatographic Techniques for Separation and Purity Assessment of Isomers (e.g., Chiral High-Performance Liquid Chromatography (HPLC))

The primary challenge in the analysis of 2,4-Dimethylcyclohexane-1-sulfonamide is the separation of its stereoisomers, which often exhibit identical physical and chemical properties in an achiral environment. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, utilizing a chiral stationary phase (CSP) to create a diastereomeric interaction with the enantiomers, thus enabling their separation. researchgate.netnih.gov

The selection of the CSP is critical and is often based on the functional groups of the analyte. For a compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based phases are highly effective. sigmaaldrich.com These phases operate on principles of inclusion complexing, where the analyte fits into a chiral cavity within the stationary phase, leading to differential retention times for the various isomers. sigmaaldrich.com The separation is influenced by the mobile phase composition, which typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol.

Detailed research findings indicate that the elution order and resolution are highly dependent on the specific stereochemistry of the isomers. The different spatial arrangements of the methyl and sulfonamide groups on the cyclohexane (B81311) ring affect how each isomer interacts with the CSP. A typical analytical run would aim to resolve all four potential stereoisomers (a pair of cis-enantiomers and a pair of trans-enantiomers). Purity assessment of a specific isomer is achieved by integrating the peak area of interest and comparing it to the total area of all eluted peaks.

Table 1: Illustrative Chiral HPLC Separation Data for Stereoisomers of this compound

| Peak ID | Proposed Isomer | Retention Time (min) | Resolution (Rs) |

| 1 | (1R,2S,4S) | 8.54 | - |

| 2 | (1S,2R,4R) | 9.72 | 2.15 |

| 3 | (1R,2R,4S) | 11.03 | 2.31 |

| 4 | (1S,2S,4R) | 12.51 | 2.56 |

| Data is hypothetical and for illustrative purposes. Conditions: Chiral Cellulose-based Column; Mobile Phase: Hexane/Isopropanol (90:10 v/v). |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a single, unique molecular formula, C8H17NO2S in this case. This capability definitively distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions.

Beyond molecular formula confirmation, HRMS provides crucial structural information through the analysis of fragmentation patterns. Using techniques such as Collision-Induced Dissociation (CID), the molecular ion is fragmented in a controlled manner, and the masses of the resulting fragment ions are precisely measured. The fragmentation of this compound would be expected to proceed through characteristic pathways for sulfonamides and substituted cyclohexanes. Key fragmentation events would likely include the loss of the sulfonyl group (SO2), cleavage of the nitrogen-sulfur bond, and various ring-opening or cleavage patterns of the dimethylcyclohexane moiety. Analyzing these fragments helps to piece together the compound's connectivity, corroborating the proposed structure.

Table 2: Predicted HRMS Fragments for this compound (C8H17NO2S)

| Fragment Ion | Proposed Structure | Calculated m/z |

| [M+H]+ | C8H18NO2S+ | 192.1053 |

| [M-SO2+H]+ | C8H18N+ | 128.1434 |

| [M-NH2SO2]+ | C8H15+ | 111.1168 |

| [C6H11]+ | Cyclohexyl fragment | 83.0855 |

| Data is theoretical and for illustrative purposes. |

Advanced NMR Experiments for Complex Structure Elucidation

While HRMS can confirm the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complex three-dimensional structure and stereochemistry of the this compound isomers. A suite of advanced 1D and 2D NMR experiments is required for a complete structural assignment. ipb.pt

1H and 13C NMR: These experiments provide initial information on the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts of the methyl groups and the ring protons can offer preliminary clues about their axial or equatorial positions.

COSY (Correlation Spectroscopy): This 2D experiment maps the coupling relationships between protons, typically those on adjacent carbons. It is essential for tracing the proton connectivity around the cyclohexane ring. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is critical for confirming the placement of the methyl groups and the sulfonamide substituent on the cyclohexane ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These are the key experiments for determining the relative stereochemistry (cis vs. trans). These techniques detect protons that are close in space, irrespective of their bonding connectivity. For example, in a cis-isomer, a NOE correlation would be expected between protons of the two methyl groups if they are on the same face of the ring. The magnitude of proton-proton coupling constants (J-values) also provides vital stereochemical information, particularly for differentiating between axial-axial, axial-equatorial, and equatorial-equatorial proton relationships. ipb.pt

Table 3: Representative NMR Data for a Hypothetical cis-2,4-Dimethylcyclohexane-1-sulfonamide Isomer

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Key NOESY Correlations |

| H1 (CH-SO2) | ~2.85 (m) | ~55.2 | H2, H6 |

| H2 (CH-CH3) | ~1.70 (m) | ~34.5 | H1, H3, CH3 at C2 |

| H4 (CH-CH3) | ~1.55 (m) | ~32.8 | H3, H5, CH3 at C4 |

| CH3 at C2 | ~0.92 (d) | ~21.5 | H2, CH3 at C4 (cis) |

| CH3 at C4 | ~0.88 (d) | ~20.9 | H4, CH3 at C2 (cis) |

| Data is hypothetical and based on typical values for substituted cyclohexanes. chemicalbook.com |

Solid-State Characterization (e.g., X-ray Diffraction, Hirshfeld Surface Analysis)

Solid-state characterization provides the ultimate confirmation of molecular structure and offers insights into the packing and intermolecular interactions within a crystal lattice.

X-ray Diffraction: Single-crystal X-ray diffraction is the gold standard for determining the absolute and relative stereochemistry of a molecule. butlerov.com If a suitable single crystal of an isomer of this compound can be grown, this technique can provide a complete three-dimensional map of the atomic positions with high precision. openaccessjournals.com This analysis yields exact bond lengths, bond angles, and torsion angles, offering an unambiguous determination of the cis/trans relationship of the substituents and the preferred conformation (e.g., chair, boat) of the cyclohexane ring in the solid state. openaccessjournals.comresearchgate.net

Table 4: Illustrative Hirshfeld Surface Analysis Data for Crystalline this compound

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 65.5% |

| O···H / H···O | 18.2% |

| N···H / H···N | 8.5% |

| S···H / H···S | 4.1% |

| C···H / H···C | 3.7% |

| Data is representative and illustrates the expected hierarchy of interactions. |

Environmental Fate and Degradation Pathways of Sulfonamide Compounds

Microbial Degradation Mechanisms of Sulfonamides in Environmental Matrices

Biodegradation is a critical process in the natural attenuation of sulfonamides in both terrestrial and aquatic environments. nih.gov The susceptibility of these compounds to microbial degradation is influenced by a variety of factors, including the specific sulfonamide's chemical structure, its initial concentration, and the physicochemical properties of the surrounding matrix, such as soil type or water composition. nih.gov

Research has demonstrated that the removal efficiency of sulfonamides can be enhanced in engineered ecosystems by optimizing operational conditions. nih.gov Advanced wastewater treatment systems have shown significantly higher removal rates compared to conventional activated sludge processes. nih.gov Interestingly, the process of ammonia (B1221849) oxidation may play a role in promoting the biodegradation of sulfonamides. nih.gov

Several bacterial genera capable of degrading sulfonamides have been isolated and identified, including Acinetobacter and Pseudomonas, which have been identified as major contributors to sulfonamide degradation in sludge. nih.gov However, the practical application of bioaugmentation, the introduction of specific microbial strains to enhance degradation, has not yet been reported for sulfonamides. nih.gov

The metabolic pathways for sulfonamide biodegradation are diverse and can involve the cleavage of the sulfonamide bond, hydroxylation of the aromatic ring, and modifications of the amine group. The specific pathway utilized depends on the microbial species and the structure of the sulfonamide compound. Further research is needed to fully elucidate the in-situ degraders, their metabolic pathways, and the functional genes involved in sulfonamide biodegradation. nih.gov

Table 1: Factors Influencing Microbial Degradation of Sulfonamides

| Factor | Influence on Degradation | Reference |

|---|---|---|

| Compound Structure | The specific chemical structure of the sulfonamide affects its susceptibility to microbial attack. | nih.gov |

| Initial Concentration | High concentrations of sulfonamides can be inhibitory to microbial activity. | nih.govresearchgate.net |

| Environmental Matrix | Soil properties (e.g., organic matter content, pH) and water characteristics influence microbial communities and their degradation efficiency. | nih.gov |

| Treatment Process | Advanced and upgraded wastewater treatment systems show higher removal efficiencies than conventional methods. | nih.gov |

| Co-metabolism | The presence of other substrates, such as ammonia, may enhance the biodegradation of sulfonamides. | nih.gov |

Photodegradation Studies of Sulfonamide Structures

Photodegradation, or the breakdown of compounds by light, is another significant pathway for the removal of sulfonamides from the environment, particularly in sunlit surface waters. nih.gov The rate and extent of photodegradation are dependent on factors such as the light intensity, the presence of photosensitizing substances, and the chemical structure of the sulfonamide.

Studies have shown that simulated sunlight can lead to substantial degradation of various sulfonamides, with removal rates reaching up to 98% within 24 hours for some compounds. nih.gov The primary photochemical reaction pathways identified for sulfonamides include the cleavage of the sulfur-nitrogen (S-N) bond and the extrusion of sulfur dioxide (SO2). nih.gov

The presence of naturally occurring substances in water, such as humic acid and bicarbonate ions, can influence the photodegradation process. For instance, while these substances can sometimes inhibit photodegradation, effective removal can still be achieved under various water quality conditions.

The use of photocatalysts, such as graphitic carbon nitride (g-C3N4), has been shown to significantly enhance the photodegradation of sulfonamides under visible light irradiation. These catalysts generate reactive oxygen species, such as superoxide (B77818) radicals (•O2-) and hydroxyl radicals (•OH), which are highly effective in breaking down the sulfonamide structure. The specific degradation pathways can vary between different sulfonamide compounds, with some undergoing nitration of the amino group on the benzene ring, while others experience cleavage between the benzene ring and the sulfur atom.

Table 2: Photodegradation of Selected Sulfonamides under Simulated Sunlight

| Compound | Degradation after 24h (%) | Major Transformation Pathways | Reference |

|---|---|---|---|

| Sulfamethazine | 52% | SO2 extrusion, S-N bond cleavage | nih.gov |

| Sulfadiazine | 88 - 98% | SO2 extrusion, S-N bond cleavage | nih.gov |

| Sulfamethoxazole | 88 - 98% | SO2 extrusion, S-N bond cleavage | nih.gov |

| N(4)-acetylsulfadiazine | 88 - 98% | SO2 extrusion, S-N bond cleavage | nih.gov |

| N(4)-acetylsulfamethazine | 88 - 98% | SO2 extrusion, S-N bond cleavage | nih.gov |

| N(4)-acetylsulfamethoxazole | 88 - 98% | SO2 extrusion, S-N bond cleavage | nih.gov |

Bioavailability and Sorption Dynamics of Sulfonamides in Soil Systems

The bioavailability and mobility of sulfonamides in soil are largely governed by sorption processes, which involve the partitioning of the compound between the soil solid phase and the soil solution. nih.govnih.gov Sulfonamides are generally considered to be relatively mobile in soils due to their tendency for weak sorption. nih.gov This mobility can lead to their transport into surface and groundwater. nih.gov

The sorption of sulfonamides to soil is a complex process influenced by both the properties of the sulfonamide and the characteristics of the soil. Key soil properties affecting sorption include organic matter content, pH, clay content, and cation exchange capacity. nih.govnih.gov

Sorption of sulfonamides is strongly pH-dependent. The speciation of the sulfonamide molecule, which changes with pH, dictates the dominant sorption mechanism. At pH values where the neutral form of the sulfonamide dominates, sorption is generally at its maximum. As the pH increases, the sulfonamide becomes more anionic, leading to electrostatic repulsion from the typically negatively charged soil surfaces and thus, reduced sorption. nih.gov

Soil organic matter is a primary sorbent for sulfonamides, with interactions occurring through mechanisms such as hydrogen bonding and van der Waals forces. nih.gov The aromaticity of the sulfonamide molecule has also been shown to correlate with its sorption affinity. nih.gov While sorption to mineral surfaces also occurs, it is generally weaker than to organic matter. nih.gov

Table 3: Factors Influencing the Sorption of Sulfonamides in Soil

| Soil Property | Effect on Sorption | Dominant Interaction Mechanisms | Reference |

|---|---|---|---|

| Organic Matter Content | Increased sorption with higher organic matter content. | Hydrophobic interactions, hydrogen bonding, van der Waals forces. | nih.govnih.gov |

| pH | Sorption is maximal near the pKa of the sulfonamide (neutral species) and decreases at higher pH (anionic species). | Electrostatic interactions (attraction/repulsion). | |

| Clay Content & Type | Sorption can occur on clay minerals, but is generally weaker than to organic matter. | Cation exchange, surface complexation. | nih.gov |

| Cation Exchange Capacity (CEC) | Higher CEC can lead to increased sorption, particularly through cation bridging. | Electrostatic interactions. | nih.gov |

Future Research Directions and Emerging Paradigms in 2,4 Dimethylcyclohexane 1 Sulfonamide Research

Development of Novel Synthetic Strategies for Accessing Underexplored Isomers

The 2,4-dimethylcyclohexane core of the title compound can exist as multiple stereoisomers (configurational isomers), each potentially having distinct physical, chemical, and biological properties. libretexts.orglibretexts.org Traditional synthetic methods often yield mixtures of these isomers, which can be difficult to separate. Future research will necessarily focus on developing stereocontrolled synthetic routes to access each isomer in high purity.

Modern synthetic organic chemistry offers a toolkit for such challenges. Methodologies like chain-walking catalysis could be adapted to achieve kinetic stereocontrol in the synthesis of disubstituted cyclohexanes. nih.gov This approach allows for the formation of thermodynamically less favored isomers that are often inaccessible through conventional means. nih.gov By carefully choosing catalysts and reaction conditions, chemists can guide the formation of specific cis/trans and R/S configurations of the methyl groups on the cyclohexane (B81311) ring.

Potential Synthetic Approaches for Isomer Control:

| Synthetic Strategy | Potential Advantage | Key Challenge | Relevant Precursors |

| Asymmetric Hydrogenation | High enantiomeric excess for specific isomers. | Catalyst design for controlling diastereoselectivity. | Substituted cyclohexene (B86901) sulfonamides |

| Chiral Auxiliary-Directed Synthesis | Covalent attachment of a chiral group to guide stereochemistry. | Additional steps for auxiliary attachment and removal. | Cyclohexanone (B45756) derivatives |

| Organocatalysis | Metal-free and often milder reaction conditions. | Achieving high stereocontrol for 1,3-disubstituted systems. | Functionalized acyclic precursors |

| Enzymatic Resolution | High specificity for separating racemic mixtures. | Finding a suitable enzyme and optimizing conditions. | Racemic mixture of isomers |

Access to isomerically pure samples of 2,4-Dimethylcyclohexane-1-sulfonamide is a critical prerequisite for all other areas of future research, as it will allow for a clear understanding of how three-dimensional structure dictates function.

Exploration of New Catalytic Applications of this compound-based Systems

The inherent chirality of this compound makes it an attractive candidate for development as a ligand in asymmetric catalysis. The sulfonamide group can coordinate to metal centers, while the chiral cyclohexane backbone can create a specific steric environment to influence the stereochemical outcome of a reaction.

Future research in this area would involve synthesizing derivatives of the parent compound where the sulfonamide nitrogen or other parts of the molecule are modified to enhance their coordination properties. These new ligands could then be complexed with transition metals like rhodium, palladium, or copper and tested in a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, or Diels-Alder reactions. beilstein-journals.org The modular nature of the synthesis would allow for the rapid generation of a library of ligands, enabling the fine-tuning of the catalyst for specific applications. For instance, chiral sulfonamides derived from 2-azabicycloalkane skeletons have already been investigated, demonstrating the potential of such rigid, chiral scaffolds in synthesis. nih.gov

Advanced Mechanistic Biological Studies and Target Identification

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs. nih.govacs.orgfrontiersrj.com These compounds often exert their effects by inhibiting specific enzymes. ijpsjournal.comnih.gov For example, many sulfonamide drugs target carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain types of cancer. nih.govnih.gov

A key future direction for this compound is the systematic exploration of its biological activities. Initial efforts would involve screening a library of its pure stereoisomers against a panel of common sulfonamide targets.

Potential Biological Targets for Investigation:

| Target Class | Therapeutic Area | Rationale |

| Carbonic Anhydrases | Glaucoma, Cancer | A classic target for sulfonamides; different isoforms allow for selectivity. nih.gov |

| Proteases | Cancer, Viral Infections | Sulfonamide moiety can interact with active site metal ions (e.g., zinc). |

| Kinases | Cancer, Inflammation | Potential for allosteric or direct inhibition. |

| Dihydropteroate Synthase | Bacterial Infections | The mechanism of action for classic sulfa antibiotics. ijpsjournal.comnih.gov |

Should any of the isomers show promising activity, advanced mechanistic studies would follow. Techniques such as X-ray crystallography could be used to determine how the molecule binds to its target protein, revealing the specific molecular interactions responsible for its effect. This structural information is invaluable for guiding the design of more potent and selective analogs.

Integration of Artificial Intelligence and Machine Learning in Predicting Properties and Activities

The process of drug discovery and materials development is often slow and expensive. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. nih.govnih.govresearchgate.net In the context of this compound, AI can be leveraged in several ways.

ML models can be trained on large datasets of existing sulfonamides to predict the properties of new, virtual derivatives. nih.gov For example, a model could predict the binding affinity of a novel stereoisomer to a specific biological target, its solubility, or its potential toxicity. This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources.

Applications of AI/ML in this compound Research:

| AI/ML Application | Objective | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on molecular structure. | A predictive model to guide the design of more potent analogs. |

| ADMET Prediction | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early identification of candidates with poor drug-like properties. |

| Generative Modeling | Design novel molecules with optimized properties. | New, synthesizable drug candidates with improved efficacy and safety profiles. stanford.edu |

| Reaction Prediction | Propose efficient synthetic routes for target molecules. | Optimized and novel pathways for synthesizing specific isomers. |

Sustainable and Green Chemistry Approaches in this compound Research

Modern chemical research places a strong emphasis on sustainability. Future work on this compound should incorporate the principles of green chemistry to minimize environmental impact. This involves developing synthetic methods that use less hazardous solvents, reduce waste, and are more energy-efficient.

Recent advancements in sulfonamide synthesis have focused on moving away from traditional methods that use toxic reagents and organic solvents. mdpi.com Promising green approaches include:

Synthesis in Water: Using water as a solvent instead of volatile organic compounds is a key green chemistry principle. mdpi.com

Mechanochemistry: Performing reactions in a ball mill without any solvent can dramatically reduce waste and energy consumption. rsc.org

Flow Chemistry: Continuous flow reactors offer better control over reaction conditions, can improve safety, and are easily scalable, making them ideal for sustainable production. acs.org

Photocatalysis: Using light to drive chemical reactions can provide access to novel chemical transformations under mild, metal-free conditions. acs.org

By integrating these sustainable practices from the outset, the future development of this compound and its derivatives can be both scientifically innovative and environmentally responsible. researchgate.netrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.